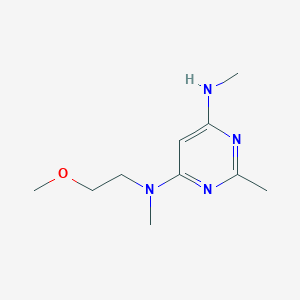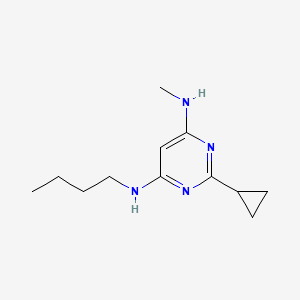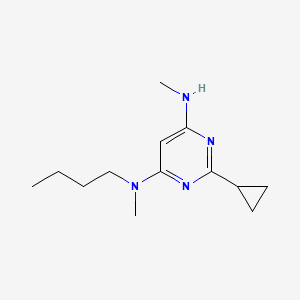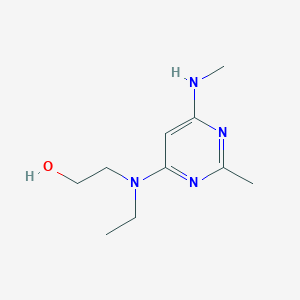![molecular formula C12H14ClNO3 B1470824 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 1783969-76-5](/img/structure/B1470824.png)
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Vue d'ensemble
Description
The compound is a derivative of the benzo[f][1,4]oxazepin class . These compounds have been studied for their wide range of biological activities, including antithrombotic, antiepileptic, anticonvulsant, anti-inflammatory, progesterone agonist, antifungal, antagonist and analgesic, antipsychotic, anxiolytics, antihistaminic, antiaggregating, and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activities .
Synthesis Analysis
While specific synthesis methods for “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid” were not found, similar compounds such as 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones have been synthesized for antimicrobial activity studies . Another method involves the reaction of 2-aminophenols with alkynones .
Molecular Structure Analysis
The molecular structure of this compound likely includes a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Applications De Recherche Scientifique
Application in Cancer Research
- Scientific Field : Cancer Research
- Summary of the Application : The compound is used as a Traf2- and Nck-interacting protein kinase (TNIK) inhibitor, which is a downstream signal protein of the Wnt/β-catenin pathway. This pathway is often associated with dysregulation in colorectal cancer (CRC). Therefore, the compound is being studied for its potential in the treatment of CRC .
- Methods of Application : The compound was tested for its ability to inhibit TNIK in a series of in vitro assays. It was also tested in a HCT116 xenograft mouse model for its antitumor activity .
- Results or Outcomes : The compound showed excellent selectivity for TNIK against 406 other kinases. It could efficiently suppress CRC cell proliferation and migration in in vitro assays and exhibited considerable antitumor activity in the HCT116 xenograft mouse model .
Application as Anticonvulsant and Hypnotic Agents
- Scientific Field : Neurology
- Summary of the Application : A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones was synthesized and evaluated for their anticonvulsant and hypnotic effects .
- Methods of Application : The compounds were evaluated using a maximal electroshock (MES) test and a rotated test in mice. The hypnotic effect of the compound was investigated using a pentobarbital-induced-sleep test .
- Results or Outcomes : Most of the compounds prepared exhibited anticonvulsant activities in the MES test. The compound 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one was the most active, with a median effective dose (ED50) of 19.0 mg/kg. It also significantly increased the pentobarbital-induced sleep .
Propriétés
IUPAC Name |
3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWTNBGAJIPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















